molecular formula C16H20N2O2S B2827956 1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole CAS No. 956960-37-5

1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole

Cat. No. B2827956
CAS RN: 956960-37-5
M. Wt: 304.41
InChI Key: SOOGQJZCSRAYFK-UHFFFAOYSA-N
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Description

“1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 956960-37-5 . It has a molecular weight of 304.41 and its IUPAC name is 1-[(4-tert-butylphenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole . The compound is a solid in physical form .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound is not mentioned in the search results.


Molecular Structure Analysis

The molecular structure of this compound comprises of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a tert-butyl group and a phenylsulfonyl group .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . Other physical and chemical properties like melting point, boiling point, density are not mentioned in the search results.

Scientific Research Applications

Cyclooxygenase-2 Inhibitors Synthesis

1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. A study by Penning et al. (1997) focused on synthesizing and evaluating a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2 both in vitro and in vivo, identifying potent and selective COX-2 inhibitors, with celecoxib as a notable outcome of this research (Penning et al., 1997).

Antimicrobial Activity

Another significant application of this compound class is in antimicrobial activity. Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. They found that some derivatives showed antimicrobial activity exceeding that of reference drugs, with derivatives containing one sulfone group being more effective than those with two (Alsaedi, Farghaly, & Shaaban, 2019).

Solvent-Free Synthesis of Pyrano[3,2-c]coumarins

In a green chemistry context, Mahato et al. (2017) utilized a Brønsted acidic ionic liquid catalyst for the solvent-free synthesis of pyrano[3,2-c]coumarins. This method represents an environmentally friendly and efficient synthesis approach, with only water as the byproduct (Mahato et al., 2017).

Antitumor Potential

The compound has also been explored for its antitumor potential. Kettmann et al. (2005) designed and synthesized a derivative as a potential antitumor agent. Their single-crystal X-ray analysis aimed to determine the three-dimensional arrangement of pharmacophoric groups, contributing to the understanding of its antitumor properties (Kettmann et al., 2005).

Pyrazole Derivatives in Antibacterial Applications

Furthermore, the synthesis of pyrazole derivatives containing the sulfonamido moiety has been investigated for antibacterial applications. Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing significant antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard codes are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-cyclopropylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)13-6-8-14(9-7-13)21(19,20)18-11-10-15(17-18)12-4-5-12/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGQJZCSRAYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole

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